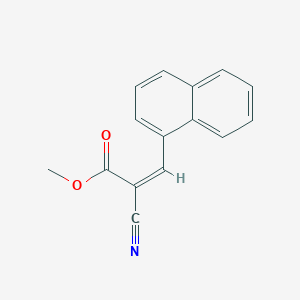

methyl (2Z)-2-cyano-3-(naphthalen-1-yl)prop-2-enoate

CAS No.:

Cat. No.: VC13283198

Molecular Formula: C15H11NO2

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11NO2 |

|---|---|

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | methyl (Z)-2-cyano-3-naphthalen-1-ylprop-2-enoate |

| Standard InChI | InChI=1S/C15H11NO2/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-9H,1H3/b13-9- |

| Standard InChI Key | SKXSARWCVFRQRV-LCYFTJDESA-N |

| Isomeric SMILES | COC(=O)/C(=C\C1=CC=CC2=CC=CC=C21)/C#N |

| SMILES | COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N |

| Canonical SMILES | COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N |

Introduction

Chemical Properties and Structural Insights

Molecular and Physicochemical Data

The compound has the molecular formula C₁₅H₁₁NO₂ and a molecular weight of 237.25 g/mol . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | 1.25 g/cm³ (estimated) | |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMSO, ethanol) |

The Z-configuration of the double bond (C2=C3) is stabilized by conjugation with the electron-withdrawing cyano (-CN) and ester (-COOCH₃) groups, enhancing its electrophilicity .

Structural Features

X-ray crystallography of analogous compounds (e.g., ethyl 2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enoate) reveals planar geometries with intramolecular hydrogen bonding . For the title compound, the naphthalene ring introduces steric bulk, influencing reactivity and crystal packing .

Synthesis and Reaction Mechanisms

Knoevenagel Condensation

The primary synthesis route involves a Knoevenagel condensation between 1-naphthaldehyde and methyl cyanoacetate :

Reaction Scheme

Optimized Conditions

-

Catalyst: Piperidine (1–3 mol%)

-

Solvent: Methanol or ethanol (avoids toxic solvents like benzene)

-

Yield: ~85–90% under continuous flow reactor conditions

Side Reactions and Byproducts

Competing E-isomer formation is minimized by steric hindrance from the naphthalene group. Impurities may arise from over-condensation or hydrolysis of the cyano group .

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

¹³C NMR (CDCl₃, 101 MHz):

Infrared (IR) Spectroscopy

Applications in Research

Pharmaceutical Intermediates

The compound serves as a precursor to 3-(1-naphthyl)-3-phenyl-2-cyanopropanoic acid amides, which exhibit anti-inflammatory activity by modulating estrogen receptors (ERs) . Potential therapeutic targets include:

Material Science

Its conjugated system is explored in:

| Hazard Code | Risk Phrase | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion |

| H312 | Harmful in contact with skin | Wear gloves |

| H332 | Harmful if inhaled | Use fume hood |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume